molecular formula C16H15N3O2 B1199224 N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide

Cat. No. B1199224
M. Wt: 281.31 g/mol
InChI Key: DRSCWSKFWPKNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide is a benzoxazole.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide compounds are synthesized through methods that emphasize their potential as precursors for heterocyclic compounds. Techniques involve the reaction of diketene with aromatic primary amine and the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. These methods have paved the way for the development of new heterocyclic compounds, indicating the synthetic importance of these compounds in chemical research (Fadda, Abdel‐Galil, & Elattar, 2015).

Heterocyclic Synthesis

Research has demonstrated the utility of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide derivatives in the synthesis of various heterocyclic compounds. These include new dihydropyridines, dihydropyridazines, and thiourea derivatives, showcasing the versatility of these compounds in creating pharmacologically relevant structures (Hafiz, Ramiz, & Sarhan, 2011).

Antimicrobial and Anticonvulsant Activities

Several studies have focused on the biological applications of these compounds, particularly in developing new antimicrobial and anticonvulsant agents. For instance, pyridine-based heterocycles incorporating a pyridine-2-ylcarboxamido moiety have shown moderate antimicrobial activity, highlighting their potential in addressing bacterial resistance issues (Darwish, Kheder, & Farag, 2010). Additionally, hybrid molecules derived from these compounds have displayed promising anticonvulsant properties in preclinical models, suggesting their efficacy in treating epilepsy (Kamiński, Rapacz, & Filipek, 2016).

Photophysical Properties

The photophysical properties of derivatives such as N-(tert-butyloxycarbonyl)-3-[2-(4-pyridyl)benzoxazol-5-yl]-l-alanine methyl ester have been explored, revealing fluorescence characteristics that depend on solvent polarity. This aspect opens avenues for these compounds' use in fluorescence-based applications and bioimaging technologies (Guzow, Szabelski, & Wiczk, 2002).

properties

Product Name

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)butanamide

InChI

InChI=1S/C16H15N3O2/c1-2-3-15(20)18-12-4-5-14-13(10-12)19-16(21-14)11-6-8-17-9-7-11/h4-10H,2-3H2,1H3,(H,18,20)

InChI Key

DRSCWSKFWPKNNR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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